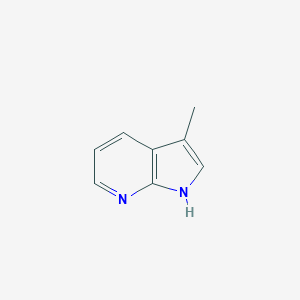

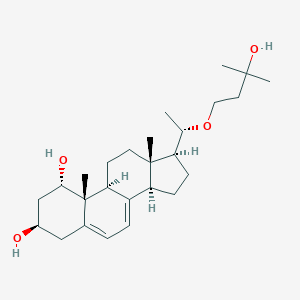

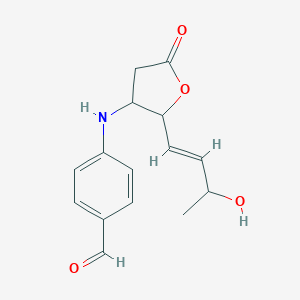

![molecular formula C27H25N3O6 B138330 2-[N-(叔丁氧羰基)-N-[(2'-氰基联苯-4-基)甲基]氨基]-3-硝基苯甲酸甲酯 CAS No. 139481-38-2](/img/structure/B138330.png)

2-[N-(叔丁氧羰基)-N-[(2'-氰基联苯-4-基)甲基]氨基]-3-硝基苯甲酸甲酯

概述

描述

The compound Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate is a complex organic molecule that likely contains a benzene ring substituted with a nitro group and a biphenyl moiety with a cyano group. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines. The methyl ester indicates the presence of an ester functional group.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each designed to introduce specific functional groups or to protect existing ones. For example, the tert-butyl peroxybenzoate (TBPB) can be used as a radical initiator and methyl source for the methylation of 1,3-dicarbonyl compounds, which could be a potential step in the synthesis of the target compound . Additionally, the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, could be relevant for introducing the benzophenone structure, which is a component of the target molecule .

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by X-ray crystallography, as demonstrated in the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . This technique would allow for the determination of the exact arrangement of atoms and the conformation of the molecule. The presence of a nitro group and a cyano group would contribute to the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound could undergo various chemical reactions, including esterification, nitration, and acylation. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification could provide insights into the esterification reactions that might be applicable to the target compound . The effect of substituents on reaction rates and mechanisms, as studied in the aminolysis of substituted methyl benzoates, could also be relevant for understanding the reactivity of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group typically increases the acidity of adjacent hydrogen atoms, while the cyano group can contribute to the molecule's dipole moment. The synthesis of related compounds, such as methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, can provide information on the expected properties, such as solubility, melting point, and stability of the target compound .

科学研究应用

有机合成和化学性质

- 合成方法:对具有复杂结构的化合物的研究,如 2-[N-(叔丁氧羰基)-N-[(2'-氰基联苯-4-基)甲基]氨基]-3-硝基苯甲酸甲酯,通常侧重于开发新的合成方法。例如,一种用于相关有机化合物的实用合成方法强调绿色化学原理,突出了用于创建复杂分子的高效、环境友好的方法 (Gu 等人,2009)。

药用应用

- 药物开发:新药的研究和开发通常涉及复杂的有机分子。例如,喹唑啉衍生物在结构和功能上具有多样性,显示出各种生物活性,它们的合成涉及复杂的有机化学技术 (Tiwary 等人,2016)。这强调了复杂有机化合物在药物化学中对创造新的治疗剂的重要性。

环境和健康影响

- 环境归宿和毒性:合成有机化合物,包括工业应用中使用的抗氧化剂,的环境持久性和潜在健康影响是持续研究的主题。诸如合成酚类抗氧化剂的研究探索了这些化合物的环境发生、人类接触和毒性,这可以为类似化学品的安全性考虑和监管考虑提供信息 (Liu 和 Mabury,2020)。

属性

IUPAC Name |

methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O6/c1-27(2,3)36-26(32)29(24-22(25(31)35-4)10-7-11-23(24)30(33)34)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-28/h5-15H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMUDLJJTIMDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446659 | |

| Record name | AGN-PC-0NC1NR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate | |

CAS RN |

139481-38-2 | |

| Record name | AGN-PC-0NC1NR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

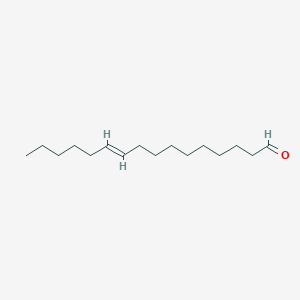

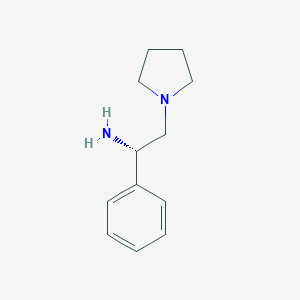

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

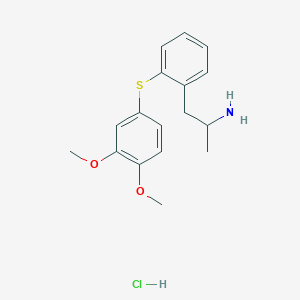

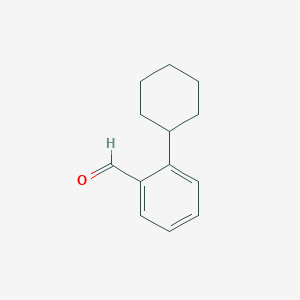

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)